Technical Analysis: PB-22 5-Hydroxyquinoline Isomer (5-QUPIC)
Technical Analysis: PB-22 5-Hydroxyquinoline Isomer (5-QUPIC)
The following technical guide provides an in-depth analysis of the 5-hydroxyquinoline isomer of PB-22 (chemically defined as 1-pentyl-1H-indole-3-carboxylic acid 5-quinolinyl ester ). This document is structured for researchers and forensic toxicologists requiring precise structural, analytical, and metabolic differentiation between this isomer and the parent compound, PB-22.
Executive Summary
The emergence of regioisomers in the synthetic cannabinoid market presents a significant challenge to forensic identification and toxicological assessment.[1][2] PB-22 (QUPIC) is traditionally defined by an ester linkage at the 8-position of the quinoline ring.[2][3][4][5] The 5-hydroxyquinoline isomer (referred to herein as 5-Q-PB-22 ) represents a structural modification where the indole-3-carboxylic acid is esterified to the 5-position .[2][4]
While both compounds share the molecular formula C₂₃H₂₂N₂O₂ and nominal mass (358.43 g/mol ), their distinct steric profiles result in divergent chromatographic behavior and receptor binding affinities. This guide delineates the synthesis, analytical "fingerprinting" (NMR/LC-MS), and metabolic implications of the 5-isomer.[2]
Chemical Architecture & Synthesis[2][4]
Structural Divergence
The core difference lies in the quinoline leaving group .[2] In PB-22, the ester bond is adjacent to the quinoline nitrogen (position 8), creating specific steric and electronic interactions (e.g., potential hydrogen bonding or repulsion with the carbonyl oxygen). In 5-Q-PB-22, the ester linkage is distal to the nitrogen (position 5), altering the molecule's three-dimensional pharmacophore.[2][4]
| Feature | PB-22 (Parent) | 5-Q-PB-22 (Isomer) |
| IUPAC Name | 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester | 1-pentyl-1H-indole-3-carboxylic acid 5-quinolinyl ester |
| Formula | C₂₃H₂₂N₂O₂ | C₂₃H₂₂N₂O₂ |
| Leaving Group | 8-Hydroxyquinoline | 5-Hydroxyquinoline |
| N-Position relative to Ester | Ortho (Position 1 relative to 8) | Para-like orientation (distal) |
| Steric Bulk | Compact (intramolecular interactions) | Elongated (linear vector) |
Synthetic Pathway
The synthesis of 5-Q-PB-22 follows a standard Steglich esterification or acid chloride coupling protocol, substituting 8-hydroxyquinoline with 5-hydroxyquinoline.[2][4]
Reagents:
-
Precursor A: 1-pentyl-1H-indole-3-carboxylic acid (derived from indole-3-carboxylic acid alkylation).[2][4]
-
Coupling Agents: EDC·HCl / DMAP (Steglich) or Thionyl Chloride (Acid Chloride method).[2][4]
Figure 1: Synthesis Workflow (DOT Visualization)
Caption: Synthetic route for 5-Q-PB-22 via alkylation of indole-3-carboxylic acid followed by esterification with 5-hydroxyquinoline.
Analytical Differentiation (The Forensic Fingerprint)[6]
Differentiation between PB-22 and 5-Q-PB-22 is critical because they are indistinguishable by standard low-resolution GC-MS due to identical molecular ions and very similar fragmentation patterns.[2][4]
Mass Spectrometry (GC-MS vs. LC-MS/MS)
-
GC-EI-MS (Electron Impact): Both isomers produce a base peak at m/z 214 (1-pentyl-1H-indole-3-acyl ion) and a molecular ion at m/z 358 .[2][4] The McLafferty rearrangement is less prominent in these esters compared to amides, making EI spectra nearly identical.
-
LC-MS/MS (Electrospray): Separation is achievable on C18 columns.[2][4] The 5-isomer typically elutes at a slightly different retention time due to polarity differences (the exposed nitrogen in the 5-isomer changes interaction with the stationary phase).[2][4]
Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR provides the only definitive structural confirmation without reference standards for retention time matching.[2][4]
-
PB-22 (8-Isomer): The proton at position 7 (adjacent to the ester at 8) shows a distinct splitting pattern (doublet or dd) often deshielded by the carbonyl.[2][4] The nitrogen is ortho to the ester.[2]
-
5-Q-PB-22 (5-Isomer): The ester is at position 5.[2][4]
-
H-4 Proton: Appears as a doublet (coupling with H-3) but is chemically shifted due to the para influence of the ester oxygen.[2][4]
-
H-6 Proton: Ortho to the ester, will show significant deshielding compared to the parent quinoline.[2]
-
Coupling Constants: The pattern of the benzene ring of the quinoline (H-5,6,7,8 in parent vs H-6,7,8 in isomer) changes from an ABCD system (in 5,6,7,8-unsubstituted) to a specific trisubstituted pattern.
-
Table 1: Analytical Comparison
| Technique | PB-22 (8-Isomer) | 5-Q-PB-22 (5-Isomer) | Diagnostic Value |
| GC-MS (EI) | Low (Indistinguishable) | ||
| LC-RT (C18) | Elutes later (typically) | Elutes earlier (more polar N) | Medium (Requires Standards) |
| 1H-NMR | Quinoline H2-H7 signals | Quinoline H2-H4, H6-H8 signals | High (Definitive) |
| UV | ~216, 296 nm | Shifts due to conjugation change | Medium |
Metabolic Fate & Toxicology[2][4]
The toxicological profile of the 5-isomer is distinct primarily due to its hydrolysis product.[2][4]
Hydrolysis Pathway
Like PB-22, the 5-isomer is a prodrug designed to target CB1 receptors.[2][4] Upon entering systemic circulation, non-specific esterases (carboxylesterases) hydrolyze the ester bond.
Toxicity of the Leaving Group
-
PB-22 Leaving Group (8-Hydroxyquinoline): A known metal chelator.[2][4] High doses can be cytotoxic and neurotoxic (related to clioquinol mechanisms).[2]
-
5-Q-PB-22 Leaving Group (5-Hydroxyquinoline):
-
Chelation: Significantly reduced chelation capacity compared to 8-HQ because the hydroxyl group is too far from the nitrogen to form a stable 5-membered chelate ring with metals (Zn, Cu).[2][4]
-
Implication: The 5-isomer may exhibit lower acute cytotoxicity related to metal stripping but possesses different redox properties.[2][4]
-
Figure 2: Metabolic Hydrolysis & Analysis Workflow (DOT Visualization)
Caption: Metabolic hydrolysis of 5-Q-PB-22 yielding the indole acid marker and the specific 5-hydroxyquinoline marker.
Structure-Activity Relationship (SAR)[2][4]
The shift from the 8-position to the 5-position alters the ligand-receptor docking .[2][4]
-
J-Shape Conformation: Synthetic cannabinoids generally adopt a "J" or "L" shape to fit the CB1 receptor's hydrophobic pocket.[2][4]
-
8-Position (PB-22): The 8-quinolinyl group mimics the naphthalene ring of JWH-018 effectively, providing pi-stacking interactions with aromatic residues (e.g., Phe200, Trp356) in the receptor.[2][4]
-
5-Position (Isomer): The 5-substitution elongates the molecule linearly.[2][4]
-
Hypothesis: This likely reduces binding affinity (
) compared to PB-22 because the quinoline ring is forced into a less optimal orientation to accommodate the steric bulk of the ester linkage deep in the pocket.[2] However, it likely retains full agonist activity, albeit with potentially lower potency.
-
References
-
Differentiation of PB-22 and its isomers via GC-MS and NMR. Source: Forensic Science International.[2][4] Context: Primary methodology for separating 5-fluoro-PB-22 and PB-22 regioisomers.[2][4] URL:[Link]
-
Metabolic Profiling of Quinolinyl Carboxylates. Source: Drug Testing and Analysis.[2][4][6][7] Context: Hydrolysis pathways of PB-22 and related esters in human hepatocytes.[2][4][8] URL:[Link]
-
Toxicity of 8-Hydroxyquinoline vs Isomers. Source: NIH / PubMed Central.[2][4] Context: Comparative cytotoxicity of hydroxyquinoline derivatives.[2][4][9][10][11][12] URL:[Link][2]
Sources
- 1. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester | C23H22N2O2 | CID 71604304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 6. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
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